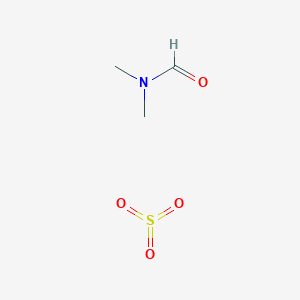

Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1)

Overview

Description

Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) is a chemical compound that is used in various scientific research applications. Formamide is a colorless, hygroscopic liquid with a molecular weight of 108.13 g/mol. It is a polar aprotic solvent that is widely used in organic synthesis due to its ability to dissolve a wide range of organic compounds. Formamide is also known as dimethylformamide (DMF) and is commonly used as a solvent in the synthesis of a variety of organic molecules.

Scientific Research Applications

Material Science and Photovoltaic Performance

- Incremental increase in dimethyl sulfoxide (or dimethyl formamide) in solutions has been shown to fine-tune the morphology of polymer-based solar cells, leading to improved domain structure and hole mobility. This has a significant impact on the photovoltaic performance, with power conversion efficiency increasing notably in certain devices (Chu et al., 2011).

Analytical Chemistry Applications

- In the realm of analytical chemistry, formamide derivatives, including dimethylformamide, have been evaluated as solvents for coulometric Karl Fischer reagents, demonstrating the crucial role of solvent and base combinations in stoichiometry, side reactions, and reagent stability (Larsson & Cedergren, 2009).

Organic Synthesis

- Microwave-assisted reactions involving aqueous dimethyl sulfoxide have facilitated the total synthesis of N-(α-hydroxybenzyl)formamides, yielding products with excellent efficiency and reduced reaction times (Rabiei & Naeimi, 2016).

- Copper-catalyzed sulfenylation of indoles with sodium sulfinates in N,N-dimethyl formamide (DMF) as a solvent and reductant has been described, showcasing good-to-excellent yields and mild reaction conditions (Luo et al., 2018).

Health and Environmental Studies

- A study on high sulfate content ulvan prepared with sulfur trioxide/N,N-dimethylformamide in formamide revealed significant antihyperlipidemic activity in mice. The study highlights the importance of sulfate content on the biological activity of polysaccharides (Qi et al., 2012).

Safety and Hazards

This compound is classified as dangerous. It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection . If swallowed, one should rinse the mouth and not induce vomiting. If it comes in contact with skin or hair, one should immediately take off all contaminated clothing .

properties

IUPAC Name |

N,N-dimethylformamide;sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.O3S/c1-4(2)3-5;1-4(2)3/h3H,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDQGRURHDVABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=O.O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067480 | |

| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29584-42-7 | |

| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29584-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029584427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylformamide, compound with sulphur trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

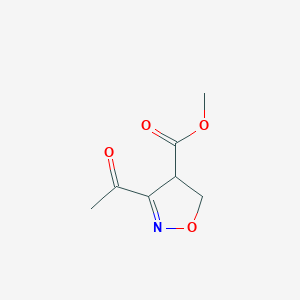

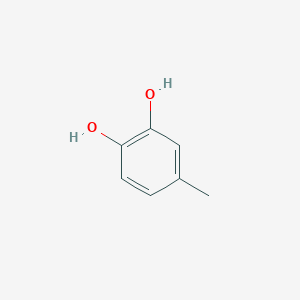

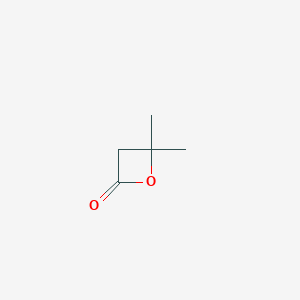

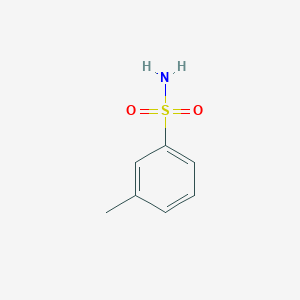

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)

![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)